Lipophilicity (XLogP3-AA) Comparison: Enhanced Membrane Permeability Potential vs. N1-Unsubstituted and 4-Methylphenyl Analogs
The target compound exhibits a computed XLogP3-AA of 2.8, which is substantially higher than the N1-unsubstituted analog 4-(4-bromophenyl)-1H-imidazole-2-thiol (XLogP3-AA = 2.1, Δ = +0.7 log units) and exceeds that of the 4-methylphenyl analog 1-(2-furylmethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol (XLogP3-AA = 2.5, Δ = +0.3) [1]. This increased lipophilicity, contributed by the bromine atom (Hansch π ≈ +0.86 for Br vs. +0.56 for CH₃), predicts approximately 3- to 5-fold higher membrane partitioning compared to the des-bromo furylmethyl-phenyl analog (XLogP3-AA = 2.2) [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8; Molecular weight = 335.22 g/mol |
| Comparator Or Baseline | 4-(4-Bromophenyl)-1H-imidazole-2-thiol (CAS 436095-86-2): XLogP3-AA = 2.1; 1-(2-Furylmethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol (CAS 1105188-88-2): XLogP3-AA = 2.5; 1-(2-Furylmethyl)-5-phenyl-1H-imidazole-2-thiol (CAS 923862-35-5): XLogP3-AA = 2.2 |
| Quantified Difference | ΔXLogP3-AA = +0.7 vs. N1-unsubstituted analog; +0.3 vs. 4-methylphenyl analog; +0.6 vs. des-bromo phenyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, a critical parameter for cell-based assay design and intracellular target engagement studies.
- [1] PubChem Compound Summaries for CID 33678985 (target), CID 1133290 (4-(4-bromophenyl)-1H-imidazole-2-thiol), CID 33678909 (1-(2-furylmethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol), and CID 16227525 (1-(2-furylmethyl)-5-phenyl-1H-imidazole-2-thiol). National Center for Biotechnology Information (NCBI). https://pubchem.ncbi.nlm.nih.gov/ (accessed May 2026). View Source
